(2S,3R)-3-(dimethylamino)butan-2-ol hydrochloride
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Overview
Description
(2S,3R)-3-(dimethylamino)butan-2-ol hydrochloride is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its specific stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-(dimethylamino)butan-2-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (2S,3R)-3-hydroxybutan-2-one and dimethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperatures to ensure the desired stereochemistry.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced purification methods ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-(dimethylamino)butan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2S,3R)-3-(dimethylamino)butan-2-ol hydrochloride is used as a chiral building block for the synthesis of more complex molecules. Its stereochemistry makes it valuable in the development of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its specific stereochemistry. It may also serve as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with specific therapeutic effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its chiral nature makes it valuable in the synthesis of enantiomerically pure products for various applications.
Mechanism of Action
The mechanism of action of (2S,3R)-3-(dimethylamino)butan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-3-(dimethylamino)butan-2-ol hydrochloride: This compound has a different stereochemistry, which may result in different chemical and biological properties.
(2R,3R)-3-(dimethylamino)butan-2-ol hydrochloride: Another stereoisomer with distinct characteristics.
(2R,3S)-3-(dimethylamino)butan-2-ol hydrochloride: This stereoisomer also exhibits unique properties compared to (2S,3R)-3-(dimethylamino)butan-2-ol hydrochloride.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which influences its reactivity, binding affinity, and overall behavior in chemical and biological systems. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
81570-06-1 |
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Molecular Formula |
C6H16ClNO |
Molecular Weight |
153.65 g/mol |
IUPAC Name |
(2S,3R)-3-(dimethylamino)butan-2-ol;hydrochloride |
InChI |
InChI=1S/C6H15NO.ClH/c1-5(6(2)8)7(3)4;/h5-6,8H,1-4H3;1H/t5-,6+;/m1./s1 |
InChI Key |
JTVJBWGEAWSBAR-IBTYICNHSA-N |
Isomeric SMILES |
C[C@H]([C@H](C)O)N(C)C.Cl |
Canonical SMILES |
CC(C(C)O)N(C)C.Cl |
Purity |
95 |
Origin of Product |
United States |
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